

Introduction: A Fluorinated Building Block of Strategic Importance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzoic acid

Cat. No.: B068359

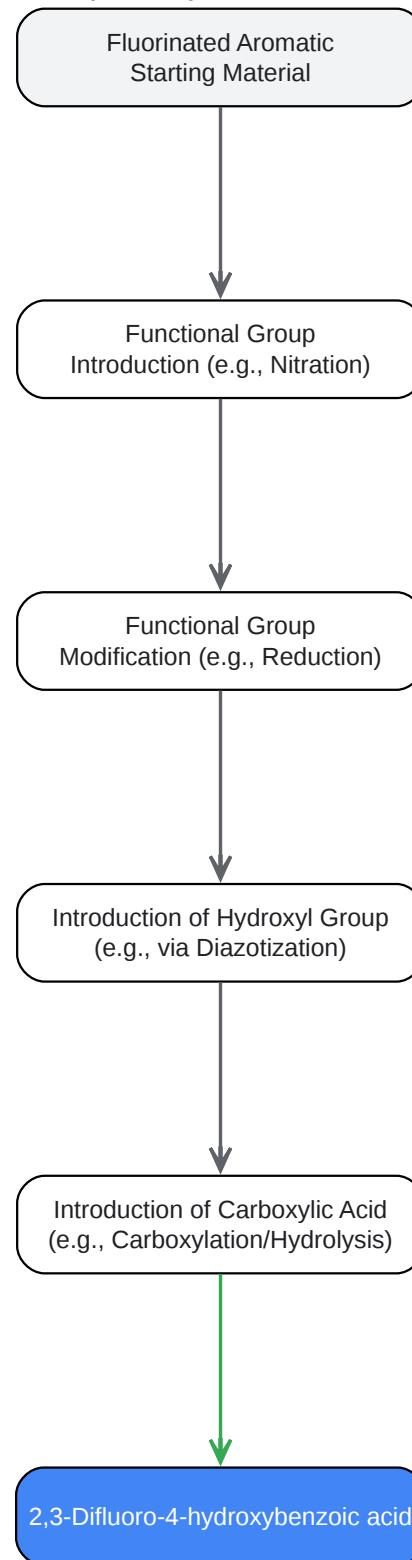
[Get Quote](#)

2,3-Difluoro-4-hydroxybenzoic acid (CAS No: 175968-39-5) is a substituted aromatic carboxylic acid that has garnered significant interest as a key intermediate and fragment in the synthesis of complex molecules.^[1] Its structure is characterized by a benzoic acid core with two adjacent fluorine atoms and a hydroxyl group. This specific arrangement of functional groups imparts unique electronic properties and steric influences, making it a valuable tool in medicinal chemistry and materials science.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.^[2] The presence of both hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (fluorine, oxygen) allows this molecule to participate in a wide array of intermolecular interactions, crucial for its role in fragment-based drug discovery (FBDD).^{[3][4]}

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **2,3-Difluoro-4-hydroxybenzoic acid** is essential for its effective use in experimental design. The key data is summarized below.


Property	Value	Source(s)
CAS Number	175968-39-5	[1] [5] [6]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[1] [5] [6]
Molecular Weight	174.10 g/mol	[1] [5] [6]
IUPAC Name	2,3-difluoro-4-hydroxybenzoic acid	[6]
Melting Point	210 °C	[5]
SMILES	C1=CC(=C(C(=C1C(=O)O)F)F)O	[5] [6]
InChIKey	XIZIDHMVDRRFBT-UHFFFAOYSA-N	[6]

Synthesis Strategies

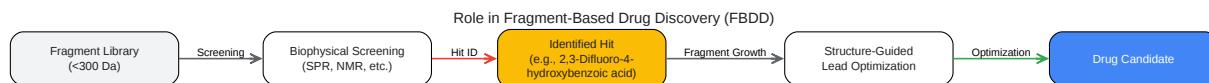
While specific, detailed protocols for the large-scale synthesis of **2,3-Difluoro-4-hydroxybenzoic acid** are often proprietary, general synthetic routes can be devised based on established organofluorine chemistry. A common conceptual approach involves the multi-step functionalization of a fluorinated benzene precursor. A plausible retrosynthetic analysis suggests that the molecule can be constructed through methods like directed ortho-lithiation followed by carboxylation, or through functional group interconversions such as nitration, reduction, diazotization, and hydrolysis on a suitable difluoro-chlorobenzene starting material. [\[7\]](#)[\[8\]](#)

The diagram below illustrates a generalized workflow for synthesizing substituted hydroxybenzoic acids, highlighting the logical progression from starting materials to the final product.

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of functionalized benzoic acids.


Key Applications in Scientific Research

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development.^[4] This approach uses small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets.^[3] **2,3-Difluoro-4-hydroxybenzoic acid** is an exemplary fragment due to its:

- Low Molecular Weight: Conforms to the "Rule of Three" often used in fragment library design.^[3]
- Rich Functionality: Possesses hydrogen bond donors and acceptors, enabling it to form key interactions within protein binding pockets.
- Fluorine Substitution: The ortho-difluoro pattern can be used to modulate pKa, improve binding affinity through fluorine-protein interactions, and block metabolic degradation pathways.^[2]

This molecule serves as a foundational scaffold that can be elaborated or "grown" into a more potent, lead-like compound while maintaining a high ligand efficiency.^[9]

[Click to download full resolution via product page](#)

Caption: The progression from a fragment hit to a drug candidate in FBDD.

Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major target for drug discovery, particularly in oncology.^[10] Many FDA-approved kinase inhibitors contain fluorinated aromatic moieties.^[10] The structural features of **2,3-Difluoro-4-hydroxybenzoic acid** make it an attractive starting point for synthesizing kinase inhibitors, where the hydroxyl and carboxylate

groups can form crucial hydrogen bonds with the hinge region of the kinase active site, while the difluorophenyl ring can occupy adjacent hydrophobic pockets.[11][12]

Materials Science and Liquid Crystals

Substituted hydroxybenzoic acids are fundamental building blocks for thermotropic liquid crystals.[13] The rigid core of the benzoic acid, combined with its ability to form hydrogen-bonded dimers, promotes the molecular self-assembly required for liquid crystalline phases.[13] The introduction of lateral fluorine atoms, as in **2,3-Difluoro-4-hydroxybenzoic acid**, can significantly alter the mesomorphic properties, such as transition temperatures and the specific liquid crystal phases formed, potentially leading to materials with novel electro-optical properties.[14][15]

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.[16]

- ^1H NMR (Proton NMR): The spectrum is expected to show distinct signals for the two aromatic protons, with chemical shifts and coupling constants influenced by the adjacent fluorine, hydroxyl, and carboxyl groups. The acidic protons of the -OH and -COOH groups will appear as broad singlets, typically at high chemical shifts (>10 ppm for -COOH), and their position can be solvent-dependent.
- ^{13}C NMR: The carbon spectrum will show seven distinct signals. The signals for the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The electron-withdrawing effects of the substituents will cause significant downfield shifts for the ipso-carbons.
- ^{19}F NMR: This is a crucial technique for fluorinated compounds, expected to show two distinct signals for the non-equivalent fluorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer (typically $\sim 2500\text{-}3300\text{ cm}^{-1}$). A sharp C=O stretch for the carboxylic acid will be visible around $1680\text{-}1710\text{ cm}^{-1}$. C-F stretching vibrations are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region.

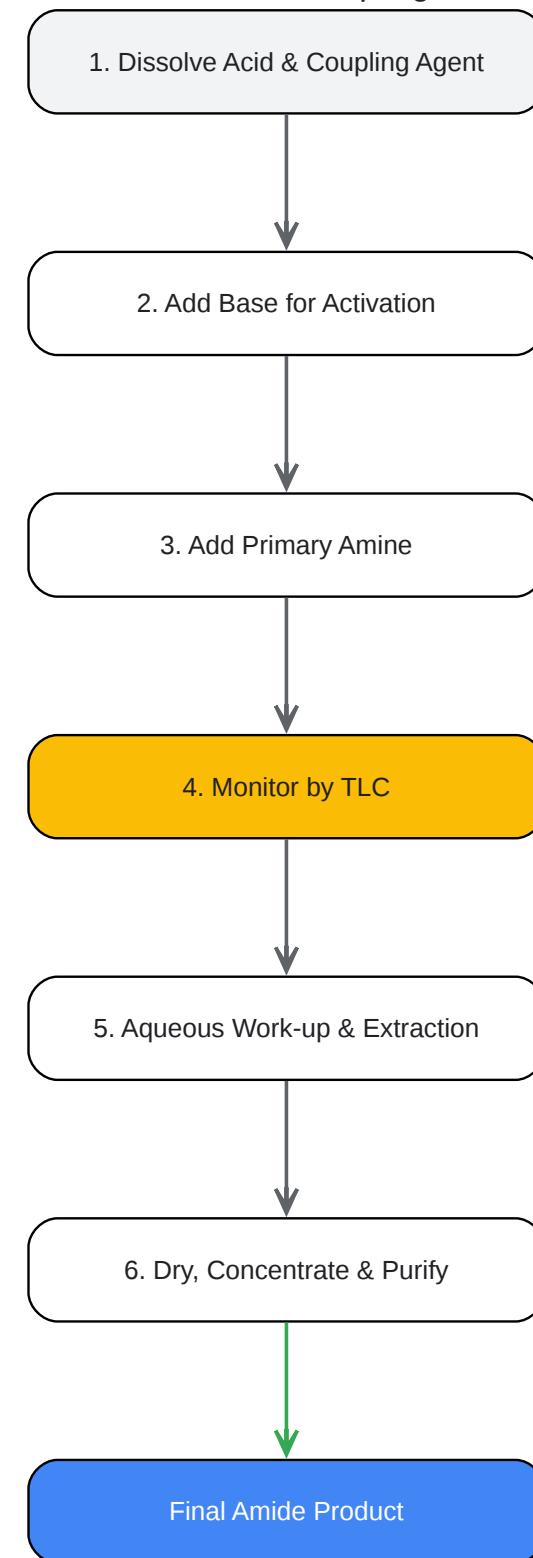
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a clear molecular ion peak (M^+) at m/z 174.^[16] Common fragmentation patterns would include the loss of -OH (m/z 157) and -COOH (m/z 129).

Representative Experimental Protocol: Amide Coupling

The carboxylic acid moiety is readily functionalized. Amide coupling is a fundamental transformation in medicinal chemistry to link fragments or build more complex molecules. The following is a generalized, robust protocol for the coupling of **2,3-Difluoro-4-hydroxybenzoic acid** with a primary amine.

Objective: To synthesize an N-alkyl-2,3-difluoro-4-hydroxybenzamide.

Materials:


- **2,3-Difluoro-4-hydroxybenzoic acid** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.1 eq)
- Peptide coupling agent (e.g., HBTU, HATU) (1.2 eq)
- Organic base (e.g., DIPEA, triethylamine) (2.5 eq)
- Anhydrous solvent (e.g., DMF, DCM)
- Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO_3 , brine, anhydrous MgSO_4)

Step-by-Step Methodology:

- Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve **2,3-Difluoro-4-hydroxybenzoic acid** (1.0 eq) and the peptide coupling agent (1.2 eq) in the anhydrous solvent.
- Activation: Add the organic base (2.5 eq) to the stirred solution and allow the mixture to stir at room temperature for 15-20 minutes to activate the carboxylic acid.

- Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-6 hours).
- Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide product.

Workflow for Amide Coupling Reaction

[Click to download full resolution via product page](#)

Caption: A standard workflow for a peptide coupling reaction.

Safety, Handling, and Storage

As a laboratory chemical, **2,3-Difluoro-4-hydroxybenzoic acid** must be handled with appropriate precautions.

- Hazard Identification: Aggregated GHS information indicates that this compound is a skin, eye, and respiratory irritant.[\[6\]](#)[\[17\]](#) It may be harmful if swallowed.[\[6\]](#)
 - H315: Causes skin irritation.[\[6\]](#)[\[17\]](#)
 - H319: Causes serious eye irritation.[\[6\]](#)[\[17\]](#)
 - H335: May cause respiratory irritation.[\[6\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[18\]](#)[\[19\]](#)
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[20\]](#) Avoid contact with skin and eyes.[\[18\]](#) Wash hands thoroughly after handling.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[5\]](#)[\[21\]](#) Some suppliers recommend refrigeration.[\[18\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[18\]](#)

Conclusion

2,3-Difluoro-4-hydroxybenzoic acid is a high-value research chemical whose utility is rooted in its unique combination of fluorination and versatile functional groups. Its role as a strategic building block in medicinal chemistry, particularly in the rational design of kinase inhibitors and through fragment-based discovery, is well-established. Furthermore, its potential in creating novel liquid crystalline materials underscores its broader applicability. For researchers and drug development professionals, a thorough understanding of its properties, handling, and reactivity is key to unlocking its full potential in the pursuit of new therapeutics and advanced materials.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779307, **2,3-Difluoro-4-hydroxybenzoic acid**.
- LookChem. (n.d.). **2,3-Difluoro-4-hydroxybenzoic acid** Safety Data Sheets(SDS).
- LabSolutions. (n.d.). **2,3-difluoro-4-hydroxybenzoic acid**.
- Zhang, Y., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Chen, W. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Organic Chemistry Explained. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
- Verdonk, M. L., et al. (2012).
- Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
- Bain, J., et al. (2007).
- Nguyen, D. M. C., et al. (2013). Fig. 4. 1 H NMR (A)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000500).
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Thangaraj, K., et al. (2018). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Jacobs Publishers.
- Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- Basha, M. H., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. MDPI. [Link]
- Chen, H., et al. (2015). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. PMC - NIH. [Link]
- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
- Roskoski, R. Jr. (2022).
- Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Zhang, Y., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. massbio.org [massbio.org]
- 5. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]
- 6. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lookchem.com [lookchem.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [Introduction: A Fluorinated Building Block of Strategic Importance]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b068359#2-3-difluoro-4-hydroxybenzoic-acid-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com